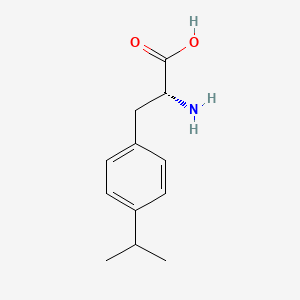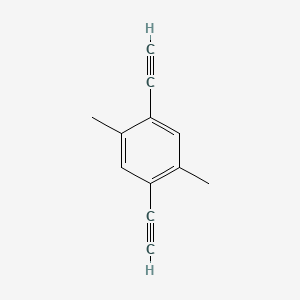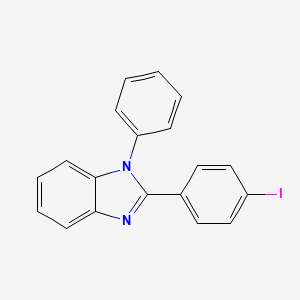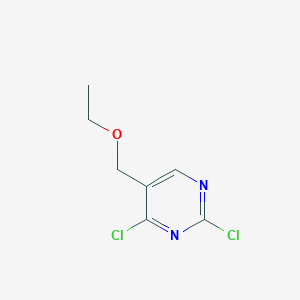
4-(tert-Butyl)-N-(4-isopropylphenyl)aniline
Descripción general
Descripción
4-(tert-Butyl)-N-(4-isopropylphenyl)aniline, also known as 4-t-BPA, is a synthetic organic compound used in a variety of scientific research applications. It is a tertiary amine with a phenyl ring attached to its nitrogen atom, making it an aromatic amine. 4-t-BPA is a versatile compound, and has been used in a variety of studies, including those related to biochemistry, physiology, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
Electrochemical Studies
Research has delved into the electrochemical behaviors of compounds structurally related to "4-(tert-Butyl)-N-(4-isopropylphenyl)aniline". One study explores the electrochemical oxidation of 2,6-di-tert-butyl-4-isopropylphenol, demonstrating the formation of products derived from phenoxy radicals or phenoxonium ions depending on the solution conditions and electrode potential (Richards & Evans, 1977). This research underscores the potential of such compounds in electroanalytical applications and the study of oxidation mechanisms in organic chemistry.
Catalytic and Synthetic Applications
In the realm of catalysis and organic synthesis, compounds akin to "this compound" find applications in various reactions. For instance, the alkylation of aniline with methyl-tert-butyl ether (MTBE) and tert-butanol over solid acids for producing tert-butylanilines showcases the role of these compounds in synthesizing chemicals used in pharmaceuticals, pesticides, plastics, additives, and dyes (Yadav & Doshi, 2003). This highlights their significance in enhancing the efficiency and selectivity of chemical transformations.
Material Science and Electrochromic Applications
The development of new materials, especially for electrochromic applications, also sees the incorporation of related compounds. A study on the synthesis and chemical modification of epoxy resins containing alkylaminopyridines reveals the potential of such materials in enhancing solubility and catalytic activity, which can be crucial for applications in adhesives, coatings, and as catalytic agents in various chemical processes (Huang et al., 1999).
Environmental Chemistry
In environmental chemistry, the activation of persulfate by biochar for the degradation of pollutants like aniline underscores the utility of related compounds in pollution control and remediation strategies. Such studies demonstrate the effectiveness of innovative approaches to degrade harmful organic compounds, contributing to the development of sustainable environmental protection technologies (Wu et al., 2018).
Mecanismo De Acción
The key step for each reaction is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon . The electron pair of this C−H bond then becomes part of the aromatic π-electron system and a substitution product of benzene, C6H5X, is formed .
Direcciones Futuras
The future directions of research on this compound could involve further exploration of its reactions and properties . The calix4arene scaffold is an extremely versatile supramolecular platform that has found widespread use across many research areas due to its synthetic versatility, controllable conformation, and the presence of cavities or clefts for tailorable guest binding .
Propiedades
IUPAC Name |
N-(4-tert-butylphenyl)-4-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N/c1-14(2)15-6-10-17(11-7-15)20-18-12-8-16(9-13-18)19(3,4)5/h6-14,20H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQSJBUBCKHJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B3029695.png)
![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3029696.png)


![Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester](/img/structure/B3029702.png)






![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3029712.png)

